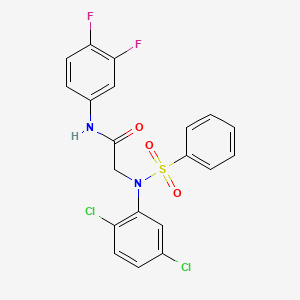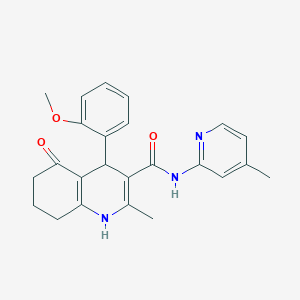![molecular formula C20H27NO2 B5117321 4-(4-methoxyphenyl)-N-[2-(4-methoxyphenyl)ethyl]-2-butanamine](/img/structure/B5117321.png)
4-(4-methoxyphenyl)-N-[2-(4-methoxyphenyl)ethyl]-2-butanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-methoxyphenyl)-N-[2-(4-methoxyphenyl)ethyl]-2-butanamine, also known as 4-MEC, is a synthetic cathinone that belongs to the phenethylamine class of compounds. It is a designer drug that has been used recreationally and has gained popularity in recent years. The compound has been found to have stimulant properties that are similar to other cathinone derivatives, such as methamphetamine and cocaine.
Mechanism of Action
The exact mechanism of action of 4-(4-methoxyphenyl)-N-[2-(4-methoxyphenyl)ethyl]-2-butanamine is not fully understood. However, it is believed to act as a monoamine transporter inhibitor, similar to other cathinone derivatives. Specifically, it is thought to inhibit the reuptake of dopamine, norepinephrine, and serotonin, leading to increased levels of these neurotransmitters in the brain. This increase in neurotransmitter levels is what leads to the stimulant effects of the compound.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-(4-methoxyphenyl)-N-[2-(4-methoxyphenyl)ethyl]-2-butanamine are similar to other cathinone derivatives. The compound has been found to increase heart rate, blood pressure, and body temperature. It also causes the release of dopamine, norepinephrine, and serotonin in the brain, leading to feelings of euphoria and increased energy. However, these effects are short-lived and can be followed by feelings of anxiety, paranoia, and depression.
Advantages and Limitations for Lab Experiments
The advantages of using 4-(4-methoxyphenyl)-N-[2-(4-methoxyphenyl)ethyl]-2-butanamine in lab experiments include its relatively simple synthesis method and its ability to act as a monoamine transporter inhibitor. This makes it useful for studying the effects of cathinone derivatives on the central nervous system and for investigating potential therapeutic uses of these compounds. However, the limitations of using 4-(4-methoxyphenyl)-N-[2-(4-methoxyphenyl)ethyl]-2-butanamine in lab experiments include its potential for abuse and its short-lived effects. Additionally, the compound has not been extensively studied in humans, so its safety and efficacy are not well established.
Future Directions
There are several future directions for research on 4-(4-methoxyphenyl)-N-[2-(4-methoxyphenyl)ethyl]-2-butanamine. One area of interest is the potential therapeutic uses of cathinone derivatives. Specifically, researchers are investigating the use of these compounds for the treatment of depression, ADHD, and other psychiatric disorders. Additionally, there is interest in developing new cathinone derivatives that have improved safety and efficacy profiles. Finally, researchers are investigating the long-term effects of cathinone derivatives on the central nervous system and the potential for addiction and abuse.
Synthesis Methods
The synthesis of 4-(4-methoxyphenyl)-N-[2-(4-methoxyphenyl)ethyl]-2-butanamine involves the reaction of 4-methoxyphenylacetone with 2-(4-methoxyphenyl)ethylamine in the presence of a reducing agent such as sodium borohydride. The reaction produces 4-(4-methoxyphenyl)-N-[2-(4-methoxyphenyl)ethyl]-2-butanamine as the final product. The synthesis of 4-(4-methoxyphenyl)-N-[2-(4-methoxyphenyl)ethyl]-2-butanamine is relatively straightforward and can be accomplished using standard laboratory techniques.
Scientific Research Applications
4-(4-methoxyphenyl)-N-[2-(4-methoxyphenyl)ethyl]-2-butanamine has been used extensively in scientific research to study its pharmacological properties and mechanism of action. The compound has been found to have stimulant properties that are similar to other cathinone derivatives, such as methamphetamine and cocaine. It has been used in studies to investigate the effects of cathinone derivatives on the central nervous system and to determine the potential therapeutic uses of these compounds.
properties
IUPAC Name |
4-(4-methoxyphenyl)-N-[2-(4-methoxyphenyl)ethyl]butan-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27NO2/c1-16(4-5-17-6-10-19(22-2)11-7-17)21-15-14-18-8-12-20(23-3)13-9-18/h6-13,16,21H,4-5,14-15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVNUMLMIVJNQST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=C(C=C1)OC)NCCC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(4-tert-butylphenoxy)ethyl]-2-nitrobenzenesulfonamide](/img/structure/B5117246.png)
![3-(3,4-dimethoxyphenyl)-3-[(4-iodophenyl)amino]-1-(4-methylphenyl)-1-propanone](/img/structure/B5117247.png)
![ethyl 4-[4-(dimethylamino)benzylidene]-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylate](/img/structure/B5117251.png)

![4-methyl-N-[3-(1-pyrrolidinylcarbonyl)phenyl]benzamide](/img/structure/B5117257.png)
![2-(4-{[3-(4-fluorophenyl)-1-(4-methylphenyl)-1H-pyrazol-4-yl]methyl}-1-piperazinyl)pyrimidine](/img/structure/B5117269.png)
![4,6-bis[(dimethylamino)methyl]-2-(2-phenylethyl)-3-pyridinol trihydrochloride](/img/structure/B5117273.png)
![N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)-N-{[2-(methylthio)-5-pyrimidinyl]methyl}ethanamine](/img/structure/B5117284.png)
![2-[(1-cyclohexylhexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)methyl]-4,6-diiodophenol hydrochloride](/img/structure/B5117296.png)
![2-(4-chlorophenyl)-N-{[3-(3-fluoro-4-methoxyphenyl)-1H-pyrazol-4-yl]methyl}ethanamine](/img/structure/B5117304.png)
![(3-methoxypropyl){2-[2-(3-methylphenoxy)ethoxy]ethyl}amine oxalate](/img/structure/B5117322.png)

![1-(1,3-benzodioxol-5-yl)-5-{[5-(diethylamino)-2-furyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5117336.png)